2-Chloro-2'-methylbenzophenone

Vue d'ensemble

Description

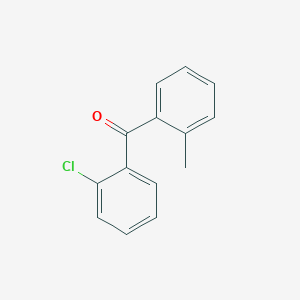

2-Chloro-2’-methylbenzophenone is a chemical compound with the molecular formula C14H11ClO. It has a molecular weight of 230.69 . The compound is a yellow solid .

Synthesis Analysis

The synthesis of 2-Chloro-2’-methylbenzophenone involves two stages . In the first stage, 2-methylchlorobenzene reacts with iodine and magnesium in diethyl ether for 4 hours under an inert atmosphere . In the second stage, o-chlorobenzoyl chloride reacts in 5,5-dimethyl-1,3-cyclohexadiene and diethyl ether for 36 hours . The reaction mixture is cooled with ice and then refluxed .Molecular Structure Analysis

The molecular structure of 2-Chloro-2’-methylbenzophenone can be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.Physical and Chemical Properties Analysis

2-Chloro-2’-methylbenzophenone is a yellow solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique

Oxidative Dearomatization

2-Chloro-2'-methylbenzophenone has been studied in the context of oxidative dearomatization. For example, the treatment of 2-methylphenols with chloro(diphenyl)-λ3-iodane led to regioselective dearomatizing 2-phenylation into cyclohexa-2,4-dienone derivatives via a proposed ligand coupling reaction (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).

Photoenolization Mechanism

Studies on the photoenolization of 2-methylbenzophenone, a related compound, explored transient absorption in various solutions, providing insights into the photoenolization mechanism of these compounds (Ujiie, Kikuchi, & Kokubun, 1979).

Microfluidic Photoreactor Applications

A microfluidic photoreactor showed improved yields and reaction rates for light-driven reactions of 2-methylbenzophenones, including this compound. This approach offers a more efficient method for conducting such reactions (Mateos, Cherubini-Celli, Carofiglio, Bonchio, Marino, Companyó, & Dell’Amico, 2018).

Phototransformation in Water

Research on the phototransformation of 4-chloro-2-methylphenol, closely related to this compound, in various water conditions revealed insights into the degradation process of such compounds under environmental conditions (Vialaton, Richard, Baglio, & Payá-pérez, 1998).

Electroreduction and Carboxylation

A study on the electrochemical reduction of halogenated benzophenones, including derivatives similar to this compound, in aprotic solvents, has provided valuable information on the electroreduction mechanism of these compounds (Isse, Galia, Belfiore, Silvestri, & Gennaro, 2002).

Propriétés

IUPAC Name |

(2-chlorophenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO/c1-10-6-2-3-7-11(10)14(16)12-8-4-5-9-13(12)15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBZEBGRMJZFRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443117 | |

| Record name | 2-CHLORO-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4888-03-3 | |

| Record name | 2-CHLORO-2'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

diphenyl-](/img/structure/B3059445.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B3059446.png)